Glyinflanin B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
142750-23-0 |
|---|---|
Molecular Formula |
C20H18O5 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(7-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C20H18O5/c1-20(2)8-7-13-9-15(18(24)11-19(13)25-20)17(23)10-16(22)12-3-5-14(21)6-4-12/h3-9,11,21,24H,10H2,1-2H3 |
InChI Key |
KXBWVUQZNQMUBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=CC(=C(C=C2O1)O)C(=O)CC(=O)C3=CC=C(C=C3)O)C |
Origin of Product |
United States |
Glyinflanin B: Overview and Research Context
Source and Botanical Origin of Glyinflanin B
This compound is primarily isolated from plants of the Glycyrrhiza genus, commonly known as licorice. smolecule.com It has been identified in several species, including Glycyrrhiza inflata, Glycyrrhiza glabra, and Glycyrrhiza eurycarpa. smolecule.comnp-mrd.orgwikipedia.org These plants are perennial herbs native to regions of Southern Europe and Asia. semanticscholar.orgnih.gov The roots and stolons of these plants are rich sources of a variety of bioactive compounds, including this compound. nih.govauctoresonline.orgsci-hub.se
The compound can be obtained from the plant material through extraction techniques using solvents like ethanol (B145695) or methanol. smolecule.com Additionally, it has been isolated from hairy root cultures of Glycyrrhiza glabra, which have been investigated as a potential method for producing flavonoids. sci-hub.seresearchgate.net
Structural Classification of this compound as a Flavonoid and Chromenol
This compound is classified as a flavonoid, a large and diverse class of polyphenolic secondary metabolites found in plants. wikipedia.orgmdpi.com Flavonoids share a common 15-carbon skeleton structure (C6-C3-C6), which consists of two phenyl rings (A and B) and a heterocyclic ring (C). wikipedia.orgencyclopedia.pub
More specifically, this compound is categorized as a prenylated flavonoid. auctoresonline.orgresearchgate.net Its chemical structure is characterized by the presence of a dimethylchromene ring system, which also places it in the chromenol class of compounds. smolecule.comnih.gov The IUPAC name for this compound is 1-(7-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)propane-1,3-dione. smolecule.com
Table 1: Chemical and Structural Details of this compound
| Property | Value |
|---|---|
| IUPAC Name | 1-(7-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)propane-1,3-dione smolecule.com |
| Molecular Formula | C20H18O5 smolecule.com |
| Molecular Weight | 338.4 g/mol smolecule.com |
| CAS Number | 142750-23-0 smolecule.com |
Academic and Translational Research Significance of this compound
The unique chemical structure of this compound has made it a subject of interest in both academic and translational research. Translational research aims to bridge the gap between basic scientific discoveries and their practical application in improving human health. leicabiosystems.comhepi.ac.uk
In the context of academic research, studies have focused on the isolation, characterization, and synthesis of this compound and related flavonoids from Glycyrrhiza species. sci-hub.seresearchgate.net Research has also explored its biological activities. Like many flavonoids, this compound has been investigated for its potential antioxidant and anti-inflammatory properties. smolecule.comsemanticscholar.org Flavonoids, in general, are known to interact with various biological targets, including enzymes involved in inflammatory pathways. semanticscholar.org
From a translational perspective, the bioactive properties of flavonoids like this compound suggest potential applications. The anti-inflammatory and antioxidant activities of related compounds have led to investigations into their therapeutic potential for various conditions. smolecule.comnih.govijpsjournal.com While research on this compound is still in its early stages, the broader study of flavonoids provides a foundation for its potential future investigation in a translational context. nih.govnih.gov The goal of such research is to translate fundamental scientific knowledge into tangible health benefits. liverstrasbourg.org
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| Glyinflanin A |
| This compound |
| Glyinflanin H |
| Licoagrodin |
| Licoagrochalcone B |
| Licoagrochalcone C |
| Licoagrochalcone D |
| Licoagroaurone |
| Licochalcone C |
| Kanzonol Y |
| Glycyrdione A |
| Licoagroside A |
| Licoagroside B |
| Glabrocoumarone B |
| Liquiritin |
| Isoliquiritin |
| Liquiritigenin |
| Isoliquiritigenin |
| Glabridin |
| Glabrol |
| 4'-O-methylglabridin |
| Hispaglabridin A |
| Hispaglabridin B |
| Uralsaponin B |
| Gancaonin Z |
| Licochalcone D |
| Glepidotin A |
| Glepidotin B |
| Glabrene |
| Glabrone |
| Shinpterocarpin |
| Licoisoflavone A |
| Licoisoflavone B |
| Formononetin |
| Glyzarin |
| Kumatakenin |
| Licochalcone A |
| Glycyrrhizin |
| 18-beta-glycyrrhetinic acid |
| Licochalcone E |
| Daidzein |
| Daidzin |
| Genistin |
| Ononin |
| Glycitein |
| Genistein |
| Coumestrol |
| Luteolin |
| Rutin |
| Apigenin |
| Kanzonol C |
Isolation and Spectroscopic Elucidation of Glyinflanin B
Extraction and Isolation Methodologies for Glyinflanin B
The initial step in obtaining this compound involves the extraction from its natural source, the dried roots of Glycyrrhiza inflata. The powdered roots are typically extracted with acetone (B3395972). The resulting crude acetone extract undergoes a series of purification steps to isolate the target compound. clockss.org
The purification process involves partitioning the acetone extract, followed by column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvent systems, such as n-hexane-acetone, to separate the components based on polarity. Fractions containing this compound are identified and then combined for further purification. Final isolation is often achieved through preparative thin-layer chromatography (TLC) using solvent systems like chloroform-ethyl acetate (B1210297). This multi-step process yields this compound as yellow needles. clockss.org
Spectroscopic Characterization of this compound
The definitive structure of this compound was established through a combination of advanced spectroscopic techniques. These methods provide precise information on the compound's molecular weight, elemental composition, and the intricate arrangement of its atoms.
High-Resolution Mass Spectrometry (HR-MS) was employed to determine the exact mass and elemental composition of this compound. The analysis yielded a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 408.1942. This experimental value corresponds to the calculated mass for the molecular formula C₂₅H₂₄O₅ (408.1937), confirming the elemental composition of the compound. clockss.org
Nuclear Magnetic Resonance (NMR) spectroscopy provided the foundational data for elucidating the structural framework of this compound. Analyses revealed that in solution (specifically acetone-d₆), this compound exists as an equilibrium mixture of two tautomeric forms: a dibenzoylmethane (B1670423) (keto form) and a β-hydroxychalcone (enol form). clockss.org
¹H-NMR Spectroscopy: The proton NMR spectrum displays distinct signals for both the keto and enol forms, confirming the presence of the tautomeric mixture. Key features in the spectrum include signals corresponding to a 2,2-dimethylpyran ring system. clockss.org
¹³C-NMR Spectroscopy: The carbon NMR spectrum further supports the existence of the two tautomers in solution, with separate sets of signals corresponding to the carbon atoms of the dibenzoylmethane and β-hydroxychalcone moieties. clockss.org
The detailed ¹H and ¹³C NMR spectral data are presented below.
Interactive Table: ¹H-NMR Data for this compound (400 MHz, Acetone-d₆) clockss.org Note: Chemical shifts (δ) are in ppm.
| Proton No. | Enol Form (δ) | Keto Form (δ) |
|---|---|---|
| 2 | 6.85 (0.6H, s) | 4.54 (0.8H, s) |
| 3' | 6.40 (0.6H, s) | 6.37 (0.4H, s) |
| 6' | 7.71 (0.6H, s) | 7.59 (0.4H, s) |
| 2", 6" | 7.84 (0.4H, d) | 7.98 (1.6H, d) |
| 3", 5" | 6.97 (0.6H, d) | 6.95 (0.4H, d) |
| 4" | 7.74 (0.6H, dd) | 7.79 (0.4H, dd) |
| 7' | 3.29 (1.2H, br d) | 3.21 (0.8H, br d) |
| 8' | 1.74 (4.2H, br s) | 1.75 (3.6H, br s) |
| 4 | 5.71 (0.8H, d) | 5.68 (0.2H, d) |
| 5 | 6.42 (0.8H, d) | 6.37 (0.2H, d) |
| 2-Me | 1.44 (4.8H, s) | 1.43 (1.2H, s) |
Interactive Table: ¹³C-NMR Data for this compound (Acetone-d₆) clockss.org Note: Chemical shifts (δ) are in ppm.
| Carbon No. | Enol Form (δ) | Keto Form (δ) |
|---|---|---|
| 2 | 92.05 | 56.41 |
| 1' | 108.99 | 109.11 |
| 2' | 185.01 | 194.50 |
| 3' | 101.99 | 101.99 |
| 4' | 162.88 | 162.88 |
| 5' | 107.00 | 107.00 |
| 6' | 130.68 | 129.53 |
| 1" | 126.02 | 131.70 |
| 2", 6" | 129.00 | 128.85 |
| 3", 5" | 115.65 | 115.55 |
| 4" | 162.15 | 162.15 |
| 7' | 21.65 | 21.65 |
| 8' | 127.91 | 127.91 |
| 9' | 122.45 | 122.45 |
| 10' | 27.05 | 27.05 |
| 3 | 182.20 | 194.50 |
| 4 | 120.30 | 120.30 |
| 5 | 115.55 | 115.55 |
| 6 | 157.00 | 157.00 |
| 7 | 104.00 | 104.00 |
| 8 | 155.00 | 155.00 |
| 1 | 77.00 | 77.00 |
In addition to mass spectrometry and NMR, other spectroscopic methods were used to characterize this compound. Ultraviolet-visible (UV) spectroscopy was used to classify the compound as a dibenzoylmethane derivative. clockss.org The compound presents as yellow needles with a melting point of 151-152 °C. clockss.org Specific Infrared (IR) spectroscopy data detailing the characteristic absorption bands for its functional groups are not detailed in the primary isolation literature.
Elucidation of Glyinflanin B Biosynthetic Pathways
Metabolic Precursors and Enzymatic Steps in Glyinflanin B Biosynthesis
The journey to this compound begins with primary metabolites that enter the phenylpropanoid pathway. The amino acid L-phenylalanine is the initial precursor, which is converted into p-coumaroyl-CoA through the action of a series of enzymes. frontiersin.orgnih.gov The formation of the characteristic C6-C3-C6 flavonoid skeleton is then initiated by the enzyme Chalcone (B49325) Synthase (CHS). tandfonline.comnih.gov
CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, leading to the formation of a chalcone. nih.govresearchgate.net For the branch of the pathway leading to this compound, the specific precursor is isoliquiritigenin. nih.govfrontiersin.org The subsequent key enzymatic steps are outlined below:
The table below summarizes the key enzymes involved in the core biosynthetic pathway leading to the isoflavone backbone.
| Enzyme | Abbreviation | Function | Substrate(s) | Product |
|---|---|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Initiates the phenylpropanoid pathway. | L-phenylalanine | Cinnamic acid |
| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid. | Cinnamic acid | p-Coumaric acid |
| 4-Coumarate-CoA ligase | 4CL | Activates p-coumaric acid. | p-Coumaric acid | p-Coumaroyl-CoA |
| Chalcone Synthase | CHS | Forms the chalcone backbone. tandfonline.com | p-Coumaroyl-CoA, Malonyl-CoA | Isoliquiritigenin (a chalcone) |
| Chalcone Isomerase | CHI | Catalyzes the cyclization of the chalcone. nih.gov | Isoliquiritigenin | Liquiritigenin (a flavanone) |
| Isoflavone Synthase | IFS | Key enzyme for isoflavone formation. nih.gov | Liquiritigenin | 2-hydroxyisoflavanone |
| 2-hydroxyisoflavanone dehydratase | HIDH | Dehydrates the intermediate to form the isoflavone. nih.gov | 2-hydroxyisoflavanone | Daidzein |
| Aromatic Prenyltransferase | PT | Adds a prenyl group to the flavonoid skeleton. kyoto-u.ac.jp | Isoflavone intermediate, DMAPP | Prenylated Isoflavone |
Role of Hairy Root Cultures in this compound Production
Hairy root culture, induced by the transformation of plant tissues with Rhizobium rhizogenes (formerly Agrobacterium rhizogenes), has emerged as a highly effective biotechnological platform for the production of valuable plant secondary metabolites. mdpi.com Notably, this compound has been successfully isolated from hairy root cultures of Glycyrrhiza glabra (licorice). researchgate.netsci-hub.secabidigitallibrary.org
These cultures offer several advantages for producing complex flavonoids:
| Compound Name | Compound Class | Reference |
|---|---|---|
| This compound | Prenylated Flavonoid | researchgate.netsci-hub.se |
| Licochalcone C | Prenylated Chalcone | researchgate.netsci-hub.se |
| Kanzonol Y | Prenylated Flavonoid | researchgate.netsci-hub.se |
| Glycyrdione A | Prenylated Flavonoid | researchgate.netcabidigitallibrary.org |
| Licoagrochalcones B, C, D | Prenylated Retrochalcones | researchgate.netcabidigitallibrary.org |
| Licoagroaurone | Prenylated Aurone | researchgate.netcabidigitallibrary.org |
Regulation of this compound Biosynthesis within Plant Systems
The biosynthesis of this compound, as an isoflavonoid, is tightly regulated within the plant. Isoflavonoids often function as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack, or as signaling molecules in interactions with symbiotic microbes. frontiersin.orgnih.govresearchgate.net Their production is therefore not constitutive but rather induced by specific internal and external cues.
The regulation occurs primarily at the genetic level, controlling the transcription of the biosynthetic enzymes. Key regulatory features include:
This complex regulatory network allows the plant to precisely control the production of this compound and related compounds, ensuring they are synthesized in the right place, at the right time, and in the right amount to fulfill their ecological functions.
Structure Activity Relationship Sar Studies of Glyinflanin B
Key Structural Features Influencing Glyinflanin B Bioactivity
This compound is a dibenzoylmethane (B1670423), a tautomeric form of a chalcone (B49325), characterized by a unique assembly of functional groups that are critical to its bioactivity. biotechnologia-journal.org The primary structural elements dictating its biological profile are its hydroxyl groups and a cyclized isoprenoid (prenyl) substituent, which forms a dimethylpyran ring.
Hydroxyl Groups: Flavonoids' antioxidant capacity is heavily influenced by the number and position of hydroxyl (-OH) groups on their aromatic rings. researchgate.net this compound possesses two hydroxyl groups, one on each of its aromatic ring systems (specifically at C-7 and C-4'). These phenolic hydroxyls can donate hydrogen atoms to neutralize free radicals, a key mechanism of antioxidant action. The presence of a catechol (dihydroxy) moiety in the B-ring of a flavonoid is often cited as a significant contributor to high antioxidant activity, a feature absent in this compound, suggesting its antioxidant potential may be moderate compared to catecholic flavonoids. researchgate.net
Prenyl Group (Cyclized): A defining feature of this compound is the dimethylpyran ring fused to its A-ring. This structure results from the cyclization of a prenyl group. Prenylation is known to enhance the biological activity of flavonoids by increasing their lipophilicity. researchgate.net This increased affinity for lipids allows for better interaction with cell membranes and hydrophobic binding pockets of target proteins. researchgate.netnih.gov The cyclization of the prenyl group, as seen in this compound, can modulate this effect. Some studies on other prenylflavonoids suggest that cyclization may reduce cytotoxicity while maintaining anti-inflammatory activity. researchgate.net
Dibenzoylmethane Backbone: The core structure of this compound is a 1,3-dicarbonyl system flanked by two phenyl rings. This flexible chain allows the molecule to adopt various conformations and engage in hydrogen bonding via its enol form, which can be crucial for binding to enzyme active sites.
| Structural Feature | Position | Postulated Influence on Bioactivity |
|---|---|---|
| Hydroxyl Group | C-7 (A-Ring) | Contributes to antioxidant activity; potential site for hydrogen bonding with biological targets. |
| Hydroxyl Group | C-4' (B-Ring) | Contributes to antioxidant activity; potential site for hydrogen bonding. |
| Dimethylpyran Ring | Fused to A-Ring | Enhances lipophilicity, potentially increasing affinity for biological membranes and protein targets; modulates cytotoxicity and anti-inflammatory effects. researchgate.netresearchgate.net |
| 1,3-Dicarbonyl Moiety | Central Chain | Acts as a metal-chelating site; key for tautomerism and flexible binding to enzyme active sites. |
Comparative Structure-Activity Analysis with Structurally Related Flavonoids
This compound is often isolated from Glycyrrhiza species alongside a suite of other prenylated and non-prenylated flavonoids. ijpsjournal.comauctoresonline.orgsci-hub.se Comparing their structures and reported activities provides valuable SAR insights. Key comparators include licochalcones, glabridin, and kanzonol Y.
This compound vs. Licochalcones: Licochalcones (e.g., Licochalcone A, C) are retrochalcones, meaning their A-ring oxygenation pattern is reversed compared to typical chalcones. sci-hub.se Licochalcone C, like this compound, is found in Glycyrrhiza inflata. sci-hub.se However, Licochalcone C is a chalcone, not a dibenzoylmethane, and lacks the pyran ring, featuring an open-chain prenyl group instead. Both compound classes exhibit anti-inflammatory and antioxidant activities. nih.govmdpi.com The structural difference—a cyclized versus an open prenyl group and a chalcone versus a dibenzoylmethane core—likely results in different binding affinities and specificities for various biological targets. For instance, licochalcones B and D have been noted for potent superoxide (B77818) scavenging activity. ijpsjournal.com
This compound vs. Glabridin: Glabridin is a major isoflavan (B600510) found in Glycyrrhiza glabra and is one of the most studied flavonoids from licorice. auctoresonline.orgauctoresonline.org Structurally, it is quite different from this compound; it has an isoflavan core (a B-ring attached at C-3 of the C-ring) but shares the feature of a fused dimethylpyran ring. Glabridin demonstrates potent antimicrobial activity, particularly against Helicobacter pylori and Mycobacterium tuberculosis, an activity for which this compound is not as well-known. ijpsjournal.comauctoresonline.orgnih.gov This suggests that the isoflavan skeleton, compared to the dibenzoylmethane structure of this compound, is more favorable for potent antimicrobial action.
This compound vs. Kanzonol Y: Kanzonol Y is a prenylated flavanone (B1672756), also co-isolated with this compound. auctoresonline.orgsci-hub.se Its core structure is a flavanone, and it possesses a geranyl (a C10 isoprenoid) side chain rather than a C5 prenyl group. The different nature of both the flavonoid backbone (flavanone) and the isoprenoid substituent (geranyl) leads to distinct biological profiles.
| Compound | Core Structure | Key Substituents | Notable Reported Bioactivities |
|---|---|---|---|
| This compound | Dibenzoylmethane | Dimethylpyran ring, two -OH groups | Anti-inflammatory, Antioxidant biotechnologia-journal.org |
| Licochalcone C | Retrochalcone | Open-chain prenyl group | Anti-inflammatory, Antioxidant mdpi.comresearchgate.net |
| Glabridin | Isoflavan | Dimethylpyran ring | Antimicrobial (H. pylori, M. tuberculosis), Antioxidant, Estrogenic auctoresonline.orgnih.govauctoresonline.org |
| Kanzonol Y | Flavanone | Geranyl group | Antimicrobial auctoresonline.orgsci-hub.se |
This comparative analysis underscores that while prenylation is a common strategy in licorice flavonoids to enhance bioactivity, the specific flavonoid backbone (chalcone, isoflavan, flavanone, dibenzoylmethane) is a critical determinant of the type and potency of the resulting pharmacological effect.
Computational Modeling and Molecular Docking in this compound SAR
Computational techniques like molecular docking are powerful tools in SAR studies. They predict how a ligand, such as this compound, might bind to the active site of a protein target, providing insights into the intermolecular interactions that stabilize the complex. umi.ac.idnih.gov The primary output of these simulations is a binding energy or docking score (often in kcal/mol), where a more negative value suggests a more stable and favorable interaction. umi.ac.idnih.gov
Studies have explored the interaction of this compound and its precursor, Glyinflanin A, with various enzyme targets. In one in silico study, Glyinflanin A was docked against α-amylase and α-glucosidase, enzymes relevant to diabetes management. biotechnologia-journal.orgresearchgate.net The results showed favorable binding energies, suggesting potential inhibitory activity. For α-glucosidase, Glyinflanin A demonstrated a higher binding energy than the reference drug acarbose, indicating a strong potential for interaction. biotechnologia-journal.org The interactions were stabilized by hydrogen bonds between the hydroxyl groups of the flavonoid and amino acid residues in the enzyme's active site. researchgate.net
Another computational study evaluated the binding affinity of this compound against different targets, reporting docking scores that indicate its potential to interact with various biological macromolecules. These interactions are typically driven by a combination of:
Hydrogen Bonds: Formed between the hydroxyl groups of this compound and polar amino acid residues in the target's binding pocket.
Hydrophobic Interactions: Occurring between the aromatic rings and the dimethylpyran moiety of this compound and nonpolar residues of the protein.
| Compound | Protein Target | Predicted Binding Energy (kcal/mol) | Key Implied Interactions |
|---|---|---|---|
| Glyinflanin A | α-Glucosidase | -27.331 (Ranked higher than acarbose) biotechnologia-journal.org | Hydrogen bonding, Hydrophobic interactions biotechnologia-journal.orgresearchgate.net |
| Glyinflanin A | α-Amylase | -24.106 (Ranked higher than acarbose) biotechnologia-journal.org | Hydrogen bonding, Hydrophobic interactions biotechnologia-journal.org |
| This compound | Various (unspecified) | -5.68 to -6.03 | Implies moderate binding affinity across multiple potential targets. |
These in silico models provide a molecular-level hypothesis for the observed bioactivities of this compound. By visualizing its binding pose, researchers can rationalize why certain structural features are essential and can guide future modifications to enhance binding affinity and selectivity for a specific target. umi.ac.idnih.gov
Pharmacological Activities and Underlying Molecular Mechanisms of Glyinflanin B
Antioxidative Mechanisms
Activation of Nrf2-KEAP-1 Antioxidant Pathway
A table of mentioned compounds has not been generated as no compounds were discussed in the article.
Antitumor Potential and Cellular Mechanisms
While various flavonoids isolated from licorice have demonstrated antitumor effects, specific data on the cellular and molecular mechanisms of Glyinflanin B remain largely uncharacterized.
Inhibition of Cellular Proliferation
The direct effects of this compound on the inhibition of cancer cell proliferation have not been extensively documented in peer-reviewed studies. The capacity of many flavonoids to interfere with cell cycle progression suggests a potential mechanism, but specific research confirming this for this compound is not currently available.
Mechanisms of Apoptosis Induction
Apoptosis, or programmed cell death, is a critical target for cancer therapy. Many natural compounds exert their antitumor effects by triggering this process in malignant cells. However, specific studies detailing the pathways through which this compound may induce apoptosis, such as the activation of caspases or regulation of the Bcl-2 family of proteins, have not been identified in the existing scientific literature.
Interactions with PI3K/AKT/mTOR and MAPK Signaling Pathways
The PI3K/AKT/mTOR and MAPK signaling pathways are crucial regulators of cell growth, proliferation, and survival, and are often dysregulated in cancer. While other flavonoids have been shown to modulate these pathways, there is a lack of specific research demonstrating the interaction of this compound with these critical signaling cascades.
Antiviral Activities and Mechanisms
The antiviral properties of licorice extracts are well-documented and are often attributed to more abundant compounds. The specific contribution and mechanisms of this compound to these effects are not yet clearly defined.
Inhibition of Viral Replication Pathways
The ability of a compound to inhibit viral replication is key to its antiviral potential. This can occur at various stages of the viral life cycle, including attachment, entry, uncoating, replication of the viral genome, and release of new viral particles. At present, there is no specific scientific evidence detailing the inhibitory effects of this compound on these viral replication pathways.
Inhibition of Cathepsin L Activity
Cathepsin L is a lysosomal protease that plays a role in various physiological and pathological processes, including viral entry and replication for some viruses. While inhibition of Cathepsin L is a known antiviral strategy, there are no available studies that specifically identify this compound as an inhibitor of this enzyme.
Gastroprotective Effects and Associated Mechanisms
Research specifically detailing the gastroprotective effects of this compound and its associated molecular mechanisms is not available in the current scientific literature. While various natural compounds have been investigated for their potential to protect the gastric mucosa, dedicated studies on this compound for this particular pharmacological activity have not been published. The mechanisms by which other compounds exert gastroprotective effects often involve the enhancement of mucosal defense factors, such as mucus and bicarbonate secretion, and the reduction of aggressive factors like gastric acid secretion and oxidative stress. However, whether this compound possesses such properties remains to be investigated.
Other Investigated Biological Activities
Beyond the primary pharmacological activities, this compound has been the subject of preliminary investigations into other potential biological effects. These studies, primarily computational and in vitro, have explored its interactions with specific biological targets and its potential as an antimutagenic and antiparasitic agent.
In Silico Inhibition of Histamine H2 Receptors
Computational studies have been conducted to explore the potential of this compound as an inhibitor of the histamine H2 receptor, a key protein involved in the regulation of gastric acid secretion. In silico screening of a library of natural compounds from licorice plants (Glycyrrhiza glabra L.) identified this compound as a potential inhibitor of this receptor.
Molecular docking simulations are computational techniques used to predict the binding affinity and interaction between a small molecule (ligand) and a protein (receptor). In one such study, the binding interaction between this compound and the histamine H2 receptor was evaluated. The results indicated a potential inhibitory activity, with a calculated free energy of binding.
| Compound | Target Receptor | Free Energy of Binding (ΔG) (kcal/mol) | Computational Method |
|---|---|---|---|
| This compound | Histamine H2 | -8.8 | Autodock Vina |
This in silico finding suggests that this compound may have the potential to act as a histamine H2 receptor antagonist, which could theoretically lead to a reduction in gastric acid production. However, it is crucial to note that these are computational predictions and require confirmation through in vitro and in vivo experimental studies to establish any actual biological activity.
Antiparasitic and Antileishmanial Effects
There is currently no specific research available on the antiparasitic and antileishmanial effects of the isolated compound this compound. While extracts from plants of the Glycyrrhiza genus, from which compounds like this compound can be isolated, have been investigated for their antiparasitic properties, the specific activity of this compound has not been reported. For instance, studies on crude extracts of Glycyrrhiza inflata have shown effectiveness against Leishmania species. Similarly, other compounds from licorice, such as glycyrrhizic acid, have been evaluated for their activity against parasites like Plasmodium falciparum and Leishmania donovani. These studies, however, did not specifically test this compound, and therefore its potential in this area remains unknown.
Antimutagenic Activity
Specific studies on the antimutagenic activity of this compound have not been reported in the scientific literature. The potential of a compound to prevent or reduce the rate of mutation in DNA is a significant area of research. While other isoflavones isolated from various plant sources have been shown to possess antimutagenic properties, there is no available data from studies specifically designed to evaluate this activity for this compound. Therefore, its capacity to act as an antimutagenic agent is yet to be determined.
Synthetic Strategies for Glyinflanin B and Its Analogues
Challenges in the Total Synthesis of Glyinflanin B
The total synthesis of this compound is fraught with several challenges inherent to the synthesis of prenylated flavonoids. These challenges require careful strategic planning to overcome.
Regioselectivity of Prenylation: One of the primary hurdles is the regioselective introduction of the C-prenyl group at the C-8 position of the A-ring. Direct electrophilic substitution on the electron-rich phloroglucinol-type A-ring can lead to a mixture of C-6, C-8, and di-prenylated products, resulting in low yields of the desired isomer and creating difficult purification challenges. uu.nl
Protecting Group Strategy: The flavanone (B1672756) core of this compound contains multiple hydroxyl groups with similar reactivity. A robust protecting group strategy is necessary to differentiate these groups and direct reactions to the desired positions. The selection, introduction, and subsequent removal of these protecting groups must be high-yielding and compatible with the sensitive prenyl group.
Lability of the Prenyl Group: The prenyl moiety is susceptible to rearrangement or cyclization under acidic or oxidative conditions that might be required in the synthetic sequence. rsc.org This restricts the choice of reagents and reaction conditions, particularly in the later stages of the synthesis after the prenyl group has been installed.
Construction of the Flavanone Core: While the construction of the flavanone heterocyclic ring from a chalcone (B49325) precursor is a well-established transformation, achieving high yields and purity can be challenging. The cyclization of the chalcone intermediate must be optimized to avoid side reactions.
Synthetic Approaches to Key this compound Precursors and Intermediates
The synthesis of this compound hinges on the effective construction of its core structure and the strategic introduction of its substituents. A common approach involves the synthesis of a chalcone intermediate followed by its cyclization to the flavanone. A synthetic route analogous to that of 7-methylglabranin, a structurally similar compound, provides a blueprint for accessing this compound. niscpr.res.in
The synthesis would commence with a suitably substituted acetophenone (B1666503), such as 2',6'-dihydroxy-4'-methoxyacetophenone. This precursor can be synthesized from phloroglucinol. The key steps are outlined below:
Protection of Hydroxyl Groups: To control reactivity, the hydroxyl groups of the starting acetophenone are often protected. For instance, methoxymethyl (MOM) ethers can be formed using methoxymethyl chloride and a base like potassium carbonate. niscpr.res.in
Nuclear Prenylation: The crucial C-prenylation step is then carried out. Treating the protected acetophenone with prenyl bromide in the presence of a base like methanolic potassium hydroxide (B78521) introduces the prenyl group onto the aromatic ring. This reaction can produce a mixture of products, from which the desired 3-C-prenylacetophenone must be isolated. niscpr.res.in
Claisen-Schmidt Condensation: The prenylated acetophenone is then condensed with benzaldehyde (B42025) under basic conditions (e.g., ethanolic potassium hydroxide) to form the corresponding chalcone intermediate. This reaction builds the C6-C3-C6 backbone of the flavonoid. nih.govjocpr.com
Flavanone Ring Formation: The chalcone is subsequently cyclized to the flavanone. This is typically achieved by heating the chalcone in the presence of a base like sodium acetate (B1210297) in ethanol (B145695). niscpr.res.injocpr.com This step forms the heterocyclic C-ring.
Deprotection: The final step involves the removal of the protecting groups to unveil the free hydroxyl groups of this compound. For MOM groups, this is typically accomplished using acidic hydrolysis (e.g., 3N HCl in methanol). jocpr.com
This approach allows for the assembly of the core structure and installation of the key prenyl substituent.
| Precursor/Intermediate | Structure | Role in Synthesis |
| 2,6-Dihydroxy-4-methoxyacetophenone | ![]() | A-ring precursor |
| 2,6-Di(methoxymethoxy)-4-methoxy-3-C-prenylacetophenone | ![]() | Key prenylated intermediate |
| 2',6'-Dihydroxy-4'-methoxy-3'-C-prenylchalcone | ![]() | Direct precursor to the flavanone ring |
| Benzaldehyde | ![]() | B-ring and C-2/C-3 precursor |
Note: The structures in the table are representative examples based on analogous syntheses and are for illustrative purposes. The exact structures for the synthesis of this compound would follow this pattern.
Enzymatic and Biocatalytic Approaches to this compound Synthesis
Biocatalysis offers a promising alternative to traditional chemical synthesis, often providing solutions to challenges like regioselectivity and the need for extensive protecting group manipulations. academicjournals.org The use of enzymes or whole-cell systems for synthesizing this compound could offer a more efficient and environmentally benign route.
Key enzymatic transformations applicable to this compound synthesis include:
Enzymatic Prenylation: The most significant advantage of a biocatalytic approach would be in addressing the challenge of regioselective prenylation. Prenyltransferases (PTs) are enzymes that catalyze the transfer of a prenyl group from a donor molecule, typically dimethylallyl pyrophosphate (DMAPP), to an acceptor. nih.gov Several flavonoid-specific PTs have been identified that exhibit high regioselectivity. For example, a prenyltransferase from Fusarium oxysporum, FoPT1, has been shown to C-prenylate various flavonoids specifically at the C-6 position. nih.gov While a specific C-8 prenyltransferase for the this compound scaffold has yet to be reported, enzyme screening and protein engineering could lead to the discovery or development of a suitable biocatalyst. nih.govnih.gov This would circumvent the selectivity issues seen in chemical synthesis.
Enzymatic Assembly of the Flavonoid Core: The biosynthesis of flavonoids in plants involves a cascade of enzymes, including chalcone synthase (CHS) and chalcone isomerase (CHI), which construct the flavanone core from phenylpropanoid pathway precursors. encyclopedia.pubresearchgate.net Reconstituting these pathways in microbial hosts like E. coli or yeast has been demonstrated for the production of various flavonoids. nih.gov A similar strategy could be envisioned for this compound, where the biosynthetic pathway is engineered into a microbial chassis, potentially leading to de novo synthesis from simple sugars.
The integration of biocatalysis, particularly for the key prenylation step, could dramatically improve the efficiency and sustainability of this compound synthesis. academicjournals.org
| Enzyme Class | Potential Reaction | Advantage |
| Prenyltransferase (PT) | Regiospecific C-8 prenylation of the flavanone A-ring | High regioselectivity, avoids mixtures of isomers, mild reaction conditions. nih.govnih.gov |
| Chalcone Synthase (CHS) | Condensation of p-coumaroyl-CoA and malonyl-CoA | Forms the chalcone backbone from common metabolic precursors. encyclopedia.pub |
| Chalcone Isomerase (CHI) | Stereospecific cyclization of the chalcone to a flavanone | Forms the heterocyclic C-ring with correct stereochemistry. encyclopedia.pubresearchgate.net |
Rational Design and Synthesis of this compound Analogues for SAR Elucidation
The synthesis of analogues of this compound is essential for understanding its structure-activity relationship (SAR) and for optimizing its biological properties. The prenyl group is a known pharmacophore that often enhances the biological activity of flavonoids by increasing their lipophilicity and ability to interact with biological membranes and protein targets. nih.govnih.govresearchgate.net
Rational design of analogues would focus on systematic modifications of the this compound structure:
Modification of the Prenyl Group: The position of the prenyl group on the flavonoid scaffold can be altered. Synthesizing analogues with the prenyl group at the C-6 position, or on the B-ring, would help determine the importance of the C-8 substitution for a given biological activity. Furthermore, the prenyl group itself could be replaced with other lipophilic groups, such as a geranyl group or a simple alkyl chain, to probe the specific structural requirements of the binding pocket of its biological target.
Alteration of the Flavonoid Core: The substitution pattern of the hydroxyl and methoxy (B1213986) groups on both the A and B rings can be varied. For example, analogues could be synthesized with different methylation patterns or with additional hydroxyl groups. These modifications would probe the electronic and hydrogen-bonding interactions that are critical for activity.
Stereochemistry: The flavanone core contains a stereocenter at the C-2 position. Synthesizing both the (S) and (R) enantiomers and evaluating their activities can reveal stereospecific interactions with a biological target.
The synthesis of these analogues would largely follow the chemical routes established for the parent natural product, utilizing different substituted starting materials. The resulting library of compounds would then be subjected to biological screening. Quantum chemistry and molecular docking studies can complement these efforts by predicting how structural changes might affect properties like radical scavenging ability or binding affinity to enzyme targets, thereby guiding the design of more potent and selective analogues. nih.govtandfonline.com
Advanced Analytical Methodologies in Glyinflanin B Research
Quantitative Profiling of Glyinflanin B
Quantitative analysis is fundamental to understanding the prevalence of this compound in natural sources and for standardization purposes. Several chromatographic techniques are employed for the precise measurement of this compound in complex mixtures like plant extracts.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of flavonoids, including this compound, from sources such as Glycyrrhiza glabra (licorice) root extracts. researchgate.netresearchgate.net The method's robustness and precision make it ideal for quality control and fingerprint analysis of commercial extracts. researchgate.net In a typical application, reversed-phase (RP-HPLC) is used, where a non-polar stationary phase separates compounds based on their hydrophobicity.
Research on flavonoid-rich extracts from G. glabra utilizes validated HPLC methods for the quantitative determination of multiple constituents. researchgate.net Although studies may focus on a panel of flavonoids, the established methods are directly applicable to the quantification of this compound. The separation is typically achieved using a C8 or C18 column with a gradient elution system composed of an aqueous solvent (often with an acid modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netrasayanjournal.co.in Detection is commonly performed using a UV-Vis or Diode Array Detector (DAD), with monitoring at specific wavelengths where flavonoids exhibit maximum absorbance. rasayanjournal.co.in
Table 1: Representative HPLC Parameters for Flavonoid Analysis in Glycyrrhiza Extracts
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) | Separates compounds based on polarity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the gradient. |
| Mobile Phase B | Acetonitrile or Methanol | Organic component for eluting compounds. |
| Elution Mode | Gradient | Allows for the separation of a wide range of compounds with varying polarities in a single run. |
| Flow Rate | 0.4 - 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV/DAD at ~280 nm | Measures the absorbance of the analytes for quantification. |
| Purity Check | >98% by area normalization | Assesses the purity of isolated reference standards. rasayanjournal.co.in |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful hyphenated techniques that combine the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. wikipedia.org This combination is invaluable for both the unambiguous identification and precise quantification of this compound, even at low concentrations in complex biological or botanical matrices. wikipedia.orgglycoscience.ru
LC-MS is particularly useful for analyzing crude plant extracts where multiple, structurally similar compounds may co-elute. researchgate.net The mass spectrometer can differentiate compounds based on their unique mass-to-charge ratio (m/z). Ultra-High-Performance Liquid Chromatography (UHPLC) is often coupled with MS to achieve faster analysis and higher resolution. researchgate.net For structural information, tandem mass spectrometry (MS/MS) is employed, where a specific parent ion is isolated and fragmented to produce a characteristic pattern of daughter ions, confirming the compound's identity. wikipedia.org This technique has been used to screen for dozens of prenylated flavonoids in Glycyrrhiza glabra extracts. researchgate.net
Table 2: Typical LC-MS Parameters for Flavonoid Identification
| Parameter | Technique/Setting | Purpose |
|---|---|---|
| Chromatography | UHPLC/HPLC | Separates components of the mixture prior to MS analysis. researchgate.net |
| Ionization Source | Electrospray Ionization (ESI) | Generates charged ions from the eluted compounds for MS detection. researchgate.net |
| MS Analyzer | Quadrupole, Time-of-Flight (TOF), Ion Trap, Orbitrap | Separates ions based on their mass-to-charge ratio. bruker.comscirp.org |
| Detection Mode | Positive or Negative Ion Mode | Selected based on the compound's ability to gain or lose a proton. |
| Identification | Parent ion m/z and MS/MS fragmentation patterns | Provides high confidence in the structural assignment of this compound. researchgate.net |
| Quantification | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | Offers high selectivity and sensitivity for quantifying the target analyte. sciex.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical method that combines gas chromatography for separation with mass spectrometry for detection. wikipedia.org It is considered a "gold standard" for the identification of volatile and semi-volatile compounds. wikipedia.org However, due to the low volatility and polar nature of flavonoids like this compound, direct analysis by GC-MS is challenging.
For GC-MS analysis, these compounds typically require a chemical derivatization step to increase their volatility and thermal stability. sigmaaldrich.com This process involves reacting the analyte with a derivatizing agent (e.g., silylation reagents like MTBSTFA) to replace active hydrogens on hydroxyl groups with less polar, more volatile groups. sigmaaldrich.com While effective, this adds a step to sample preparation. Given the efficacy of LC-MS for analyzing non-volatile compounds without derivatization, GC-MS is less commonly used for this compound but remains a viable option for comprehensive metabolic profiling where a broad range of chemical classes, including more volatile ones, are being investigated. wikipedia.org
Advanced Techniques for Structural Confirmation and Purity Assessment
The definitive structural elucidation of a natural product like this compound requires the use of multiple spectroscopic techniques. While MS provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms. Techniques such as 1H NMR, 13C NMR, and various 2D NMR experiments (like COSY, HSQC, and HMBC) are used to piece together the molecule's carbon-hydrogen framework. The chemical structures of flavonoids isolated from G. glabra are routinely identified by comparing their UV, IR, MS, and NMR spectral data with published literature. rasayanjournal.co.in
Purity assessment is crucial, especially when a compound is isolated for use as a reference standard or for biological testing. researchgate.net The purity of isolated flavonoids is often determined to be greater than 98% using the peak area normalization method in HPLC-UV analysis. rasayanjournal.co.in This method assumes that all components have a similar response factor at the detection wavelength. Quantitative NMR (qNMR) offers an orthogonal approach for purity evaluation that is less dependent on reference standards. researchgate.net
Application of Metabolomics and Proteomics in this compound Research
Metabolomics and proteomics are large-scale "omics" disciplines that provide a holistic view of the molecular landscape of a biological system, moving beyond the study of a single compound.
Metabolomics is the comprehensive analysis of all small molecules (metabolites) within a cell, tissue, or organism. mdpi.com Untargeted metabolomic analysis of Glycyrrhiza species using LC-MS has been performed to identify the differences in the metabolic patterns between species. sci-hub.se Such studies can reveal the presence and relative abundance of this compound in the context of the entire licorice metabolome, which includes numerous flavonoids, saponins, and other compounds. sci-hub.se This approach helps in understanding the biochemical pathways responsible for its synthesis and its relationship with other secondary metabolites. frontiersin.org
Proteomics involves the large-scale study of proteins, particularly their structures and functions. nih.gov In the context of this compound research, proteomics is not used to analyze the compound itself, but rather to understand its biological effects. By treating cells or tissues with this compound and then analyzing changes in the proteome (the entire set of expressed proteins), researchers can identify the molecular targets and pathways that are modulated by the compound. mdpi.com This powerful technique can help elucidate the mechanism of action of this compound, revealing which cellular proteins it interacts with or whose expression it alters, thereby providing insights into its pharmacological activities. nih.govscilifelab.se
Emerging Research Directions for Glyinflanin B
Identification of Novel Biological Activities and Mechanistic Pathways
Initial research has identified Glyinflanin B as a compound with notable anti-inflammatory and antioxidant properties. smolecule.com These activities are common among flavonoids found in Glycyrrhiza species, which have a long history of use in traditional medicine for treating conditions like bronchial asthma and inflammation. mdpi.com
The primary anti-inflammatory mechanism of flavonoids is often linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammatory responses. smolecule.commdpi.com this compound has been specifically shown to inhibit NF-κB activation. smolecule.com By blocking this pathway, this compound can potentially downregulate the expression of pro-inflammatory genes, thus mitigating inflammatory processes. The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and modulate cellular oxidative stress, which is a key factor in preventing cellular damage associated with various chronic diseases. smolecule.com
While these initial findings are promising, further research is needed to uncover other potential biological activities and to fully elucidate the specific molecular targets and mechanistic pathways of this compound. The diverse pharmacological effects observed in other related flavonoids from licorice, such as antitumor, antiparasitic, and anti-ulcer activities, suggest that this compound may possess a broader spectrum of biological actions than is currently known. mdpi.comfrontiersin.org Future investigations will likely focus on screening this compound against a wider range of biological targets and disease models to identify novel therapeutic opportunities.
Strategic Structural Modifications for Potency and Specificity Enhancement
The chemical structure of this compound, characterized by a unique arrangement of hydroxyl groups and isoprenoid substitutions, presents a promising scaffold for strategic structural modifications. smolecule.com While specific studies on the synthesis of this compound analogs are not yet widely available, this remains a significant area for future research. The goal of such modifications would be to enhance the potency and specificity of its biological activities.
Lessons can be drawn from the broader field of medicinal chemistry, where the modification of natural product scaffolds is a common strategy for developing new drugs. For instance, altering the number and position of hydroxyl and methoxy (B1213986) groups on the flavonoid backbone can significantly impact antioxidant and anti-inflammatory efficacy. Furthermore, modifications to the isoprenoid side chain could influence the compound's lipophilicity, cell membrane permeability, and interaction with specific protein targets.
The synthesis of a library of this compound derivatives would allow for comprehensive structure-activity relationship (SAR) studies. These studies would systematically evaluate how different chemical modifications affect its biological activity, providing valuable insights for the rational design of more potent and selective therapeutic agents.
Integration with Systems Biology and Network Pharmacology Approaches
To fully understand the therapeutic potential of this compound, it is essential to move beyond the study of single-target interactions and embrace a more holistic, systems-level perspective. Systems biology and network pharmacology are emerging fields that analyze the complex interaction networks within a biological system, offering a powerful approach to understanding the multifaceted effects of natural products. frontiersin.orgfrontiersin.org
While specific systems biology or network pharmacology studies on this compound are yet to be published, the application of these approaches to other compounds from Glycyrrhiza species has demonstrated their utility. frontiersin.orgnih.gov Such studies on this compound would involve integrating various types of data, including transcriptomics, proteomics, and metabolomics, to map the compound's interactions with multiple cellular pathways. frontiersin.orgfrontiersin.org
A network pharmacology approach could help to identify the multiple targets of this compound and understand how they work together to produce a therapeutic effect. This could be particularly insightful for complex diseases where multiple pathways are dysregulated. By elucidating the broader biological context of this compound's activity, systems biology and network pharmacology can guide future research, aid in the identification of novel therapeutic applications, and potentially predict off-target effects.
Q & A
Q. What are the key structural and physicochemical properties of Glyinflanin B, and how can they inform experimental design?
this compound (CAS 142750-23-0) is a flavonoid derivative with the molecular formula C₂₀H₁₈O₅ (exact mass: 338.115425 g/mol). Key properties include a logP of 4.02 (indicating moderate lipophilicity), hydrogen bond donors/acceptors (2/5), and a topological polar surface area (TPSA) of 85.90 Ų . These properties guide solubility assessments for in vitro assays and inform chromatographic methods (e.g., HPLC with C18 columns). For structural confirmation, prioritize spectroscopic techniques like ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Table 1: Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈O₅ |
| Exact Mass | 338.115425 g/mol |
| logP | 4.02 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| TPSA | 85.90 Ų |
Q. How should researchers design experiments to synthesize and characterize this compound?
- Synthesis : Follow protocols for flavonoid derivatives, ensuring regioselective hydroxylation and glycosylation. Include controls for reaction intermediates (e.g., chalcone precursors) .
- Characterization : Use UV-Vis spectroscopy (λmax ~280 nm for flavonoid absorption) and 2D NMR (COSY, HSQC) to resolve aromatic proton coupling patterns. Validate purity via HPLC-DAD (>95% purity threshold) .
- Reproducibility : Document solvent systems, temperature gradients, and catalyst concentrations in the main manuscript. Provide raw spectral data in supplementary materials .
Q. What methodological considerations are critical for assessing this compound’s bioactivity in preclinical studies?
- In vitro assays : Use dose-response curves (1–100 µM) in cell lines (e.g., HepG2 for hepatotoxicity). Include positive controls (e.g., quercetin for antioxidant activity) and account for solvent interference (e.g., DMSO ≤0.1% v/v) .
- In vivo models : Adhere to NIH guidelines for animal studies. Specify strain, sex, and sample size justification (e.g., power analysis with α = 0.05) .
- Data reporting : Use ARRIVE 2.0 guidelines for transparent reporting of experimental conditions and statistical methods .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Source analysis : Compare assay conditions (e.g., cell viability assays using MTT vs. resazurin). Variations in IC₅₀ values may arise from differences in incubation time or serum content .
- Meta-analysis : Apply random-effects models to aggregate data from heterogeneous studies. Stratify by cell type, concentration range, and endpoint measurement .
- Mechanistic validation : Use RNA-seq or phosphoproteomics to identify downstream targets, confirming pathway-specific effects .
Q. What computational strategies are effective for predicting this compound’s structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 or NF-κB). Validate with MD simulations (>50 ns trajectories) to assess binding stability .
- QSAR modeling : Curate datasets with analogous flavonoids (e.g., Glyinflanin E ) to build regression models for bioactivity prediction. Include descriptors like TPSA and logP .
Q. How can researchers optimize experimental protocols to study this compound’s stability and metabolism?
- Stability studies : Perform forced degradation under varied pH (1–13), temperature (25–60°C), and light exposure. Monitor via LC-MS/MS to identify degradation products .
- Metabolic profiling : Use hepatocyte microsomes or recombinant CYP450 enzymes (e.g., CYP3A4) to identify phase I metabolites. Pair with HRMS/MSⁿ for structural elucidation .
Q. What frameworks guide the formulation of rigorous research questions about this compound’s ecological roles?
- PICO framework : Define P opulation (e.g., Malus domestica ), I ntervention (this compound exposure), C omparison (wild vs. cultivated strains), O utcome (antimicrobial efficacy) .
- FINER criteria : Ensure questions are F easible (e.g., field sampling logistics), N ovel (comparisons to Glyinflanin E ), and R elevant (ecological resilience applications) .
Data and Reproducibility
Q. How should researchers address variability in this compound quantification across analytical platforms?
- Calibration : Use certified reference materials (CRMs) and internal standards (e.g., apigenin-d6 for LC-MS).
- Inter-laboratory validation : Share protocols via platforms like MetaboLights (Study MTBLSXXXX ) to standardize quantification .
Q. What are best practices for integrating multi-omics data to study this compound’s mechanisms?
- Transcriptomics + metabolomics : Use WGCNA (weighted gene co-expression network analysis) to link gene clusters with metabolite profiles.
- Pathway enrichment : Apply KEGG Mapper to overlay omics data on flavonoid biosynthesis pathways .
Ethical and Reporting Standards
Q. How to ensure compliance with ethical guidelines in studies involving this compound?
- Human subjects : If applicable, obtain IRB approval and document informed consent processes. Exclude commercial partnerships in conflict-of-interest statements .
- Data sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories like MetaboLights or ChEBI .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




